

Application Notes: Production of Tuberculin Purified Protein Derivative (PPD)

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Compound of Interest

Compound Name: *Tuberculin*

Cat. No.: *B1248229*

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Introduction

Tuberculin Purified Protein Derivative (PPD) is a critical diagnostic agent used for the tuberculin skin test (TST), also known as the Mantoux test, to determine if an individual has been infected with *Mycobacterium tuberculosis*. The production of PPD is a multi-step process that involves the cultivation of *M. tuberculosis*, inactivation of the bacteria, extraction and purification of the tuberculo proteins, and standardization of the final product. This document provides a detailed protocol for the production of PPD, intended for researchers, scientists, and drug development professionals.

Principle

The production of Tuberculin PPD is based on the extraction of a protein-rich fraction from heat-inactivated cultures of *Mycobacterium tuberculosis*. The process aims to reduce the content of non-protein components such as polysaccharides, nucleic acids, and lipids, which can cause non-specific reactions. The final product is a purified derivative of tuberculin proteins that elicits a delayed-type hypersensitivity (DTH) response in individuals who have been previously sensitized to *M. tuberculosis* antigens.

Experimental Protocols

1. Cultivation of *Mycobacterium tuberculosis*

This protocol describes the cultivation of *Mycobacterium tuberculosis* for the production of tuberculin.

- Bacterial Strain: *Mycobacterium tuberculosis* var. *hominis*, "Johnston" strain.[1]
- Culture Medium: Long's synthetic medium or Dorset-Henley liquid medium.[1][2][3][4]
- Procedure:
 - Prepare the chosen synthetic liquid medium in Roux bottles, typically 150 ml per bottle.[1]
 - Sterilize the medium by autoclaving.
 - Inoculate the medium with a surface pellicle from an 8-10 day old culture of *M. tuberculosis*. [1]
 - Incubate the bottles at $37 \pm 0.5^{\circ}\text{C}$ for 6 to 6.5 weeks.[1]
 - After incubation, test the culture for purity by transferring a small aliquot to a beef infusion broth and incubating at 37°C to check for contaminants.[1]

2. Inactivation and Harvesting

This protocol details the inactivation of the mycobacteria and the harvesting of the culture filtrate.

- Procedure:
 - Inactivate the cultures by steaming in an Arnold sterilizer or by heating at 100°C for at least 3 hours to ensure the complete killing of the mycobacteria.[2][3][5]
 - Separate the bacterial cells from the culture medium by filtration.
 - The resulting cell-free culture filtrate contains the tuberculoproteins and is the starting material for purification.

3. Purification of Tuberculin PPD

This protocol outlines the precipitation and purification of tuberculo proteins from the culture filtrate.

- Reagents:
 - Trichloroacetic acid (TCA)
 - Ammonium sulfate (AS)
 - Phosphate buffer
 - 10% Sodium Chloride (NaCl)
 - 1% Trichloroacetic acid (TCA)
- Procedure:
 - Precipitate the tuberculo proteins from the culture filtrate using either trichloroacetic acid (TCA) or ammonium sulfate (AS).^{[2][3][5]}
 - TCA Precipitation: Add TCA to the filtrate to a final concentration that allows for the precipitation of proteins.
 - Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the filtrate with constant stirring to precipitate the proteins. This step can be repeated to increase purity.^[5]
 - Collect the protein precipitate by centrifugation.
 - Wash the precipitate with 1% TCA and then with 10% NaCl to remove impurities.^[3]
 - Resuspend the purified protein precipitate in a suitable buffer, such as a phosphate buffer.

4. Standardization and Formulation

This protocol describes the standardization and final formulation of the PPD solution.

- Procedure:

- Determine the protein concentration of the purified PPD solution using a suitable method, such as the Kjeldahl method.[3]
- The potency of the PPD lot is determined by a biological assay in sensitized guinea pigs, comparing its activity to a reference standard like PPD-S.[5][6][7] The international unit (IU) is based on the biological activity of PPD-S.[5]
- Dilute the PPD stock solution to the desired concentration, typically 5 Tuberculin Units (TU) per 0.1 mL, in a sterile isotonic phosphate-buffered saline.[7][8][9]
- Add a stabilizer, such as Tween 80 (e.g., 0.0005% or 0.0006%), to prevent adsorption of the PPD to glass and plastic surfaces.[7][10][11][12]
- Add a preservative, such as phenol (e.g., 0.28% or 0.3%), to the final solution.[1][7][12]
- Sterilize the final product by filtration.

Data Presentation

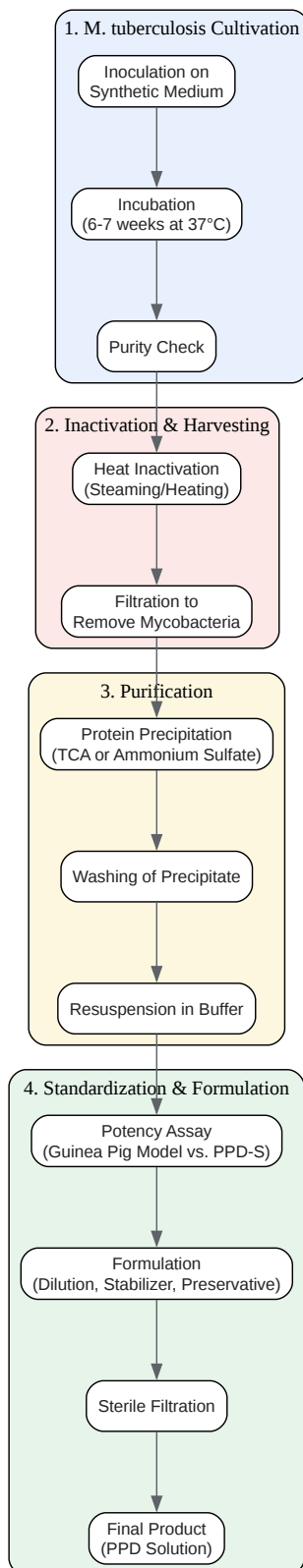
Table 1: Composition of PPD-S (Standard)[5]

Component	Percentage
Protein	92.9%
Polysaccharide	5.9%
Nucleic Acid	1.2%

Table 2: Stability of Tuberculin PPD Solutions[10][11][12]

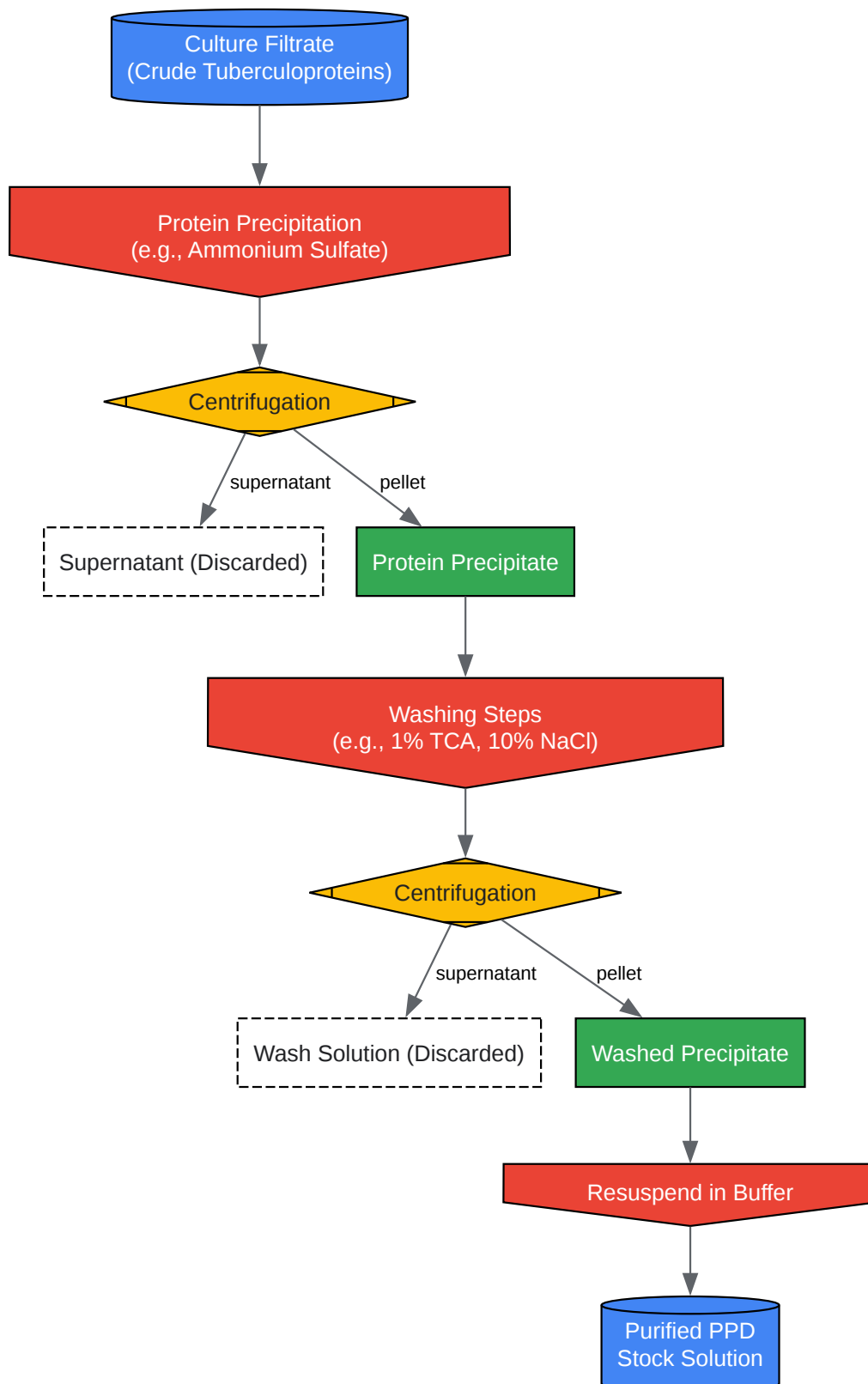
Storage Temperature	Duration of Stability (with Tween 80)
4-5°C	At least 2-3 years
24°C	At least 18-24 months
37°C	At least 12 months

Visualizations



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Caption: Workflow for the production of Tuberculin PPD.



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Caption: Key steps in the purification of PPD.

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- To cite this document: BenchChem. [Application Notes: Production of Tuberculin Purified Protein Derivative (PPD)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248229#tuberculin-purified-protein-derivative-ppd-production-protocol]

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